3-[(Tert-butylsulfanyl)methyl]aniline 3-[(Tert-butylsulfanyl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 28288-27-9
VCID: VC2622577
InChI: InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
SMILES: CC(C)(C)SCC1=CC(=CC=C1)N
Molecular Formula: C11H17NS
Molecular Weight: 195.33 g/mol

3-[(Tert-butylsulfanyl)methyl]aniline

CAS No.: 28288-27-9

VCID: VC2622577

Molecular Formula: C11H17NS

Molecular Weight: 195.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(Tert-butylsulfanyl)methyl]aniline - 28288-27-9

Description

3-[(Tert-butylsulfanyl)methyl]aniline is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.33 g/mol. It is characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further linked to an aniline ring . This compound is identified by the CAS number 28288-27-9 and is typically available with a minimum purity of 95% .

Synthesis and Applications

While specific synthesis methods for 3-[(Tert-butylsulfanyl)methyl]aniline are not widely documented, compounds of this nature are generally synthesized through reactions involving the formation of the sulfanyl linkage and subsequent attachment to the aniline moiety. The applications of this compound are not extensively reported, but it could potentially be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis due to its functional groups.

Physical and Chemical Data

The following table summarizes the key physical and chemical data for 3-[(Tert-butylsulfanyl)methyl]aniline:

PropertyValue
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
CAS Number28288-27-9
Minimum Purity95%
Chemical StructurePhenyl ring with amino group at the 3-position, methyl group, and tert-butylsulfanyl group

Research Findings and Potential Uses

CAS No. 28288-27-9
Product Name 3-[(Tert-butylsulfanyl)methyl]aniline
Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
IUPAC Name 3-(tert-butylsulfanylmethyl)aniline
Standard InChI InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Standard InChIKey UALMRUHIVCQBGA-UHFFFAOYSA-N
SMILES CC(C)(C)SCC1=CC(=CC=C1)N
Canonical SMILES CC(C)(C)SCC1=CC(=CC=C1)N
PubChem Compound 28413041
Last Modified Aug 16 2023

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